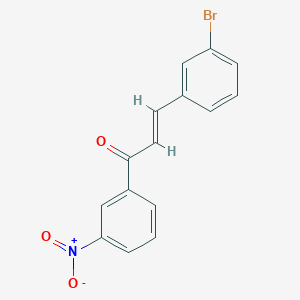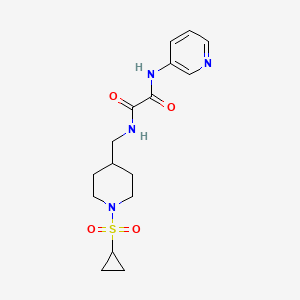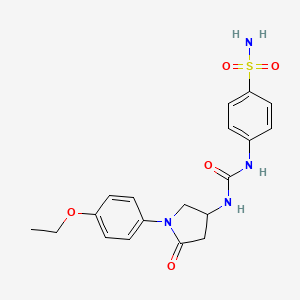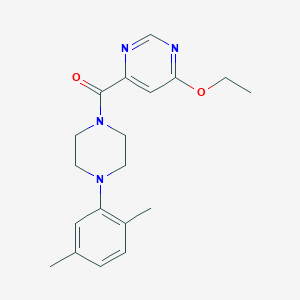
(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its systematic name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity.Scientific Research Applications
Molecular Interaction Studies
Research on molecular interactions has provided insights into the binding and activity mechanisms of related compounds. For instance, a study focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, utilizing AM1 molecular orbital method for conformational analysis. This research contributes to understanding how structurally similar compounds may interact with biological targets (Shim et al., 2002).
Synthesis and Antimicrobial Activity
Another area of application involves the synthesis and evaluation of antimicrobial activities. A study described the synthesis of new pyridine derivatives and their in vitro antimicrobial activity, showcasing the potential of these compounds in combating bacterial and fungal infections (Patel et al., 2011).
Anti-Inflammatory and Analgesic Agents
Compounds with structures related to the queried chemical have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Novel compounds derived from visnaginone and khellinone demonstrated significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Broad-Spectrum Anti-Cancer Activity
Research into O-Arylated Diazeniumdiolates has revealed broad-spectrum anti-cancer activity across various rodent cancer models, including prostate cancer and leukemia. These compounds are activated by glutathione-S-transferase-induced release of cytotoxic nitric oxide, with ongoing work focused on improving formulations for clinical applications (Keefer, 2010).
Synthesis Techniques and Characterization
Advances in synthesis techniques have facilitated the creation of novel compounds with potential therapeutic applications. For example, the synthesis of 3,6-diethoxycarbonyl-3,6-epidithia-1,4-dimethyl-2,5-piperazinedione and related compounds has been explored, contributing to the understanding of compound formation and potential medicinal applications (Hino & Satô, 1974).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other potential hazards associated with the compound.
Future Directions
This involves discussing potential future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanisms.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases for accurate information. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(6-ethoxypyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-4-25-18-12-16(20-13-21-18)19(24)23-9-7-22(8-10-23)17-11-14(2)5-6-15(17)3/h5-6,11-13H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPJWBABDQZBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-ethoxypyrimidin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

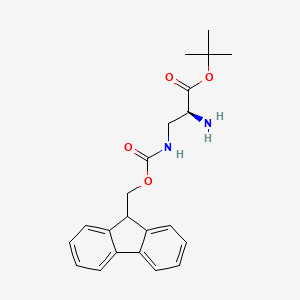
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(pyridin-3-yl)methanone](/img/structure/B2592549.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592551.png)
![N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2592552.png)
![1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2592554.png)
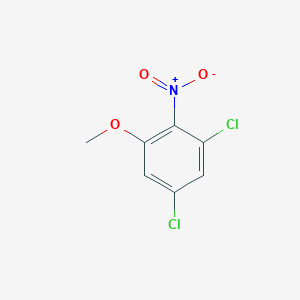
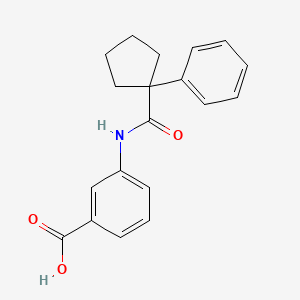
![7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2592557.png)
